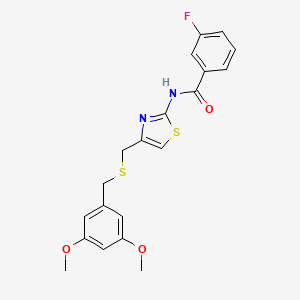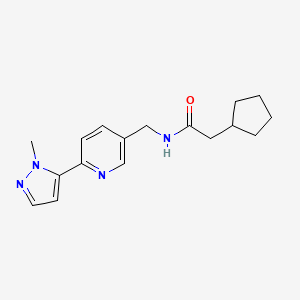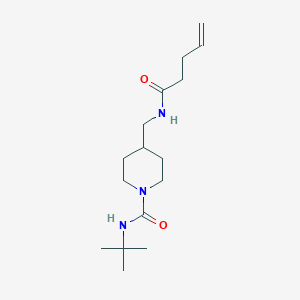
4-Chloromethyl-3-methyl-5-phenyl-isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloromethyl-3-methyl-5-phenyl-isoxazole is a chemical compound with the molecular formula C11H10ClNO. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloromethyl-3-methyl-5-phenyl-2-nitropropene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 4-Chloromethyl-3-methyl-5-phenyl-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitro group (if present in intermediates) can be reduced to amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted isoxazole derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products such as amines .
科学的研究の応用
4-Chloromethyl-3-methyl-5-phenyl-isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
類似化合物との比較
Isoxazole: The parent compound with a similar ring structure but without the chloromethyl and phenyl groups.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions, which can exhibit different biological activities.
Oxazole: An analog with the nitrogen atom in position 3 instead of 2.
Pyrrole: An analog without the oxygen atom.
Uniqueness: 4-Chloromethyl-3-methyl-5-phenyl-isoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-(chloromethyl)-3-methyl-5-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZXNDQRBZYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)

![1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene](/img/structure/B2686285.png)
![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686286.png)
![4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2686287.png)
![1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2686288.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2686293.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)
![2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2686296.png)



![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2686301.png)
